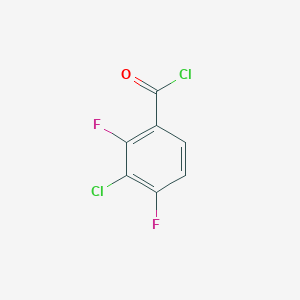

3-Chloro-2,4-difluorobenzoyl chloride

Overview

Description

3-Chloro-2,4-difluorobenzoyl chloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of 3-Chloro-2,4-difluorobenzoyl chloride involves the reaction of 3-chloro-2,4-difluorobenzoic acid with thionyl chloride at 70°C in a suspension of toluene and dimethylformamide until a clear solution is formed and evolution of gas is no longer observed .Molecular Structure Analysis

The molecular formula of 3-Chloro-2,4-difluorobenzoyl chloride is C7H2Cl2F2O, and its molecular weight is 210.99 .Chemical Reactions Analysis

3-Chloro-2,4-difluorobenzoyl chloride can undergo nucleophilic aromatic substitution reactions. The reaction conditions involve the use of N-methyl-acetamide and toluene .Physical And Chemical Properties Analysis

3-Chloro-2,4-difluorobenzoyl chloride is a liquid with a molecular weight of 210.99 . It has a density of 1.548 g/cm3 .Scientific Research Applications

- Results/Outcomes : Researchers utilize this compound to create novel pharmaceutical agents, potentially leading to new drugs or therapeutic treatments .

- Results/Outcomes : This reaction pathway allows chemists to construct complex structures for various purposes .

- Results/Outcomes : Surface modifications may enhance material properties or enable specific interactions .

- Results/Outcomes : Quantitative data on its reactivity, stability, or degradation pathways can be obtained .

- Results/Outcomes : Insights into its binding affinity, pharmacokinetics, and potential therapeutic targets .

Pharmaceutical Chemistry

Organic Synthesis

Materials Science

Analytical Chemistry

Medicinal Chemistry

Environmental Chemistry

Safety And Hazards

properties

IUPAC Name |

3-chloro-2,4-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKKQSXUVHMKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378537 | |

| Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,4-difluorobenzoyl chloride | |

CAS RN |

157373-00-7 | |

| Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

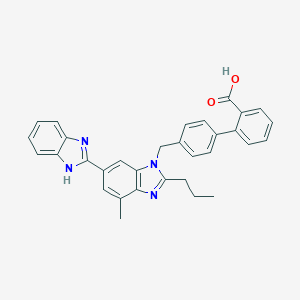

![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)

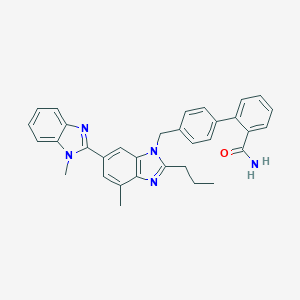

![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)

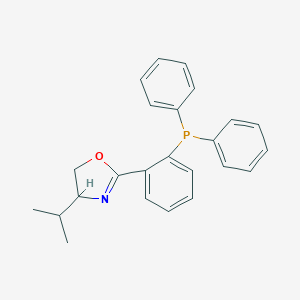

![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)